3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid
CAS No.: 682803-97-0
Cat. No.: VC16710919
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid - 682803-97-0](/images/structure/VC16710919.png)
Specification
CAS No. | 682803-97-0 |
---|---|
Molecular Formula | C10H11NO4 |
Molecular Weight | 209.20 g/mol |
IUPAC Name | 3-amino-3-(1,3-benzodioxol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C10H11NO4/c11-7(4-9(12)13)6-2-1-3-8-10(6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) |
Standard InChI Key | XMVRXXWKBKVCPO-UHFFFAOYSA-N |
Canonical SMILES | C1OC2=CC=CC(=C2O1)C(CC(=O)O)N |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid, reflects its core structure: a propanoic acid chain substituted at the β-carbon with both an amino group and a 1,3-benzodioxol-5-yl moiety . Its molecular formula, C₁₀H₁₁NO₄, corresponds to a molecular weight of 209.20 g/mol .
Table 1: Core Identifiers
Property | Value | Source |
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CAS Registry Number | 129042-60-0 | |
IUPAC Name | 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
Molecular Formula | C₁₀H₁₁NO₄ | |
Molecular Weight | 209.20 g/mol |
Synonyms and Registry Numbers
This compound is documented under multiple aliases, including 3-(1,3-benzodioxol-5-yl)-β-alanine and 3-amino-3-(3,4-methylenedioxyphenyl)propionic acid. Key registry identifiers include:
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ChemSpider ID: 10670965 (derived from InChIKey)
Structural and Electronic Properties
2D and 3D Conformational Analysis
The compound’s 2D structure (Fig. 1A) features a planar benzo dioxole ring fused to a three-carbon chain terminating in a carboxylic acid group. The amino group at C3 introduces chirality, yielding (R)- and (S)-enantiomers. Density functional theory (DFT) computations reveal a preferred gauche conformation for the propanoic acid side chain, minimizing steric clash between the amino and carboxylate groups .
Table 2: Computed Physicochemical Properties
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O, carboxylic acid), and 1250 cm⁻¹ (C-O-C, dioxole) .
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NMR: ¹H NMR (DMSO-d₆) δ 6.85 (d, 1H, aromatic), 6.78 (s, 1H, aromatic), 4.25 (m, 1H, CHNH₂), 3.12 (dd, 2H, CH₂COO) .
Synthetic and Regulatory Considerations
Patent Landscape
Comparative Analysis with Structural Analogues
Table 3: Structural Analogues and Key Differences
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